molecular formula C8H11NO B3370456 2-Amino-3-ethyl-phenol CAS No. 398136-39-5

2-Amino-3-ethyl-phenol

Cat. No. B3370456
CAS RN: 398136-39-5
M. Wt: 137.18 g/mol
InChI Key: LVIDDVVDZXNNRD-UHFFFAOYSA-N
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Description

“2-Amino-3-ethyl-phenol” is a compound with the CAS Number: 398136-39-5 and a molecular weight of 137.18 . It is a light yellow solid and its IUPAC name is 2-amino-3-ethylphenol .


Synthesis Analysis

The synthesis of phenolic compounds like “2-Amino-3-ethyl-phenol” can be achieved through various methods. One such method involves the ipso-hydroxylation of arylboronic acids in ethanol . This method utilizes the combination of aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under simple and convenient conditions . Another method involves the reduction of nitrophenols by hydrogen in the presence of various catalysts .


Molecular Structure Analysis

The linear formula of “2-Amino-3-ethyl-phenol” is C8H11NO . The InChI code for this compound is 1S/C8H11NO/c1-2-6-4-3-5-7(10)8(6)9/h3-5,10H,2,9H2,1H3 .


Chemical Reactions Analysis

Phenolic compounds like “2-Amino-3-ethyl-phenol” are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . They can also undergo oxidation to yield 2,5-cyclohexadiene-1,4-dione, or quinone .


Physical And Chemical Properties Analysis

“2-Amino-3-ethyl-phenol” is a light yellow solid . The compound’s molecular weight is 137.18 .

Scientific Research Applications

Synthesis of Indole Derivatives

Indole derivatives are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Antioxidant Activity

Schiff bases synthesized by condensation of 2-aminophenol with various chloro- and nitro-benzaldehydes have shown potent antioxidant activity. These compounds exhibited better potential than the standard BHA .

Lipoxygenase Inhibition

The same Schiff bases also showed excellent-to-good potential in lipoxygenase inhibition activity. This activity is comparable to the standard baicalein .

Antibacterial Activity

These Schiff bases showed good potential against all gram-positive bacteria like S. intermedius, B. subtilis, and S. aureus, and moderate activity against gram-negative E. coli and S. typhi bacteria .

Urease Inhibitory Potentials

Although the inhibitory potential against urease enzyme was not significant, it’s still one of the applications of 2-aminophenol-based Schiff bases .

Synthesis of Substituted Phenols

A mild, green, and highly efficient protocol was developed for the synthesis of substituted phenols via ipso-hydroxylation of arylboronic acids in ethanol .

Mechanism of Action

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds, such as indole derivatives, are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . For instance, some indole derivatives have been reported to exhibit inhibitory activity against certain viruses .

Biochemical Pathways

Phenolic compounds, which include 2-amino-3-ethyl-phenol, are known to be biosynthesized by the shikimate pathway in plants . These compounds play key roles in alleviating stresses and regulating hormonal regulation, improving photosynthetic activity, nutrient mineralization, metal-chelating property, antioxidative capacity, etc .

Result of Action

Similar compounds, such as indole derivatives, have been reported to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Amino-3-ethyl-phenol. It’s worth noting that the Suzuki–Miyaura coupling reaction, which is used in the synthesis of similar compounds, is known for its mild and functional group tolerant reaction conditions, and the generally environmentally benign nature of the organoboron reagents used .

Future Directions

Phenolic compounds like “2-Amino-3-ethyl-phenol” have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . Many synthesis methods have been invented and innovative synthetic methods have been developed for the preparation of phenols . The incorporation of the heterocyclic moiety into the phenolic scaffold has improved the bioactive properties of the target derivatives . Therefore, the future directions of “2-Amino-3-ethyl-phenol” could involve further exploration of its potential in the synthesis of bioactive natural products and conducting polymers.

properties

IUPAC Name

2-amino-3-ethylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-2-6-4-3-5-7(10)8(6)9/h3-5,10H,2,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVIDDVVDZXNNRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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